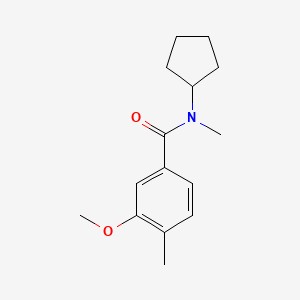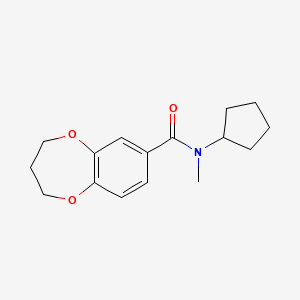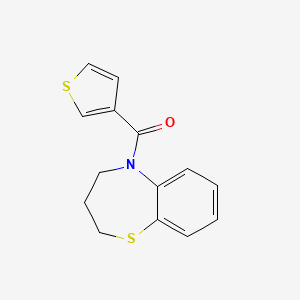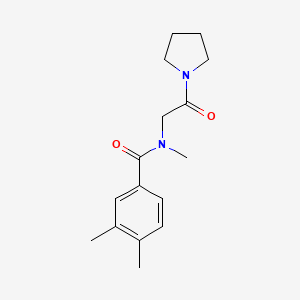
N-cyclopentyl-3-methoxy-N,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-3-methoxy-N,4-dimethylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as CYCLOFELAMINE, is a benzamide derivative that has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE is complex and involves multiple targets. One of the primary targets of N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE is the dopamine D1 receptor, which is involved in the regulation of motor function, reward, and motivation. N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE has been shown to act as a partial agonist at this receptor, meaning that it can activate the receptor to a certain extent but not fully. This partial agonist activity is thought to underlie the therapeutic effects of N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE in various disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE are diverse and depend on the target receptor and tissue. In the brain, N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE has been shown to increase the release of dopamine, which is thought to underlie its therapeutic effects in Parkinson's disease. N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE has also been shown to modulate the activity of various ion channels and transporters, which are involved in a range of physiological processes such as neurotransmitter release and membrane potential regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE in lab experiments is its high potency and specificity for dopamine receptors. This allows researchers to study the effects of dopamine receptor modulation with high precision and accuracy. However, one of the limitations of using N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE. One area of interest is the development of more potent and selective N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE derivatives, which could have improved therapeutic efficacy and fewer side effects. Another area of interest is the study of the effects of N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE on other neurotransmitter systems, such as the glutamate and GABA systems, which are involved in a range of physiological and behavioral processes. Finally, the development of novel delivery methods for N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE, such as nanoparticles or liposomes, could improve its pharmacokinetic properties and allow for more targeted delivery to specific tissues.
Métodos De Síntesis
The synthesis of N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE involves the reaction of 3-methoxybenzoic acid with cyclopentylamine in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with dimethylamine to yield the final product. This synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE has been shown to modulate the activity of dopamine receptors, which are involved in a range of physiological and behavioral processes. In pharmacology, N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE has been studied as a potential drug candidate for the treatment of various disorders, including schizophrenia and Parkinson's disease. In biochemistry, N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE has been used as a tool to study the structure and function of various proteins, including ion channels and transporters.
Propiedades
IUPAC Name |
N-cyclopentyl-3-methoxy-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-8-9-12(10-14(11)18-3)15(17)16(2)13-6-4-5-7-13/h8-10,13H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGBFCCQHLZSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-methoxy-N,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)

![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)

![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)

![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472947.png)
![1-Fluoro-3-[(4-methylphenyl)sulfonylmethyl]benzene](/img/structure/B7472961.png)



![3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472987.png)
![3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione](/img/structure/B7472994.png)